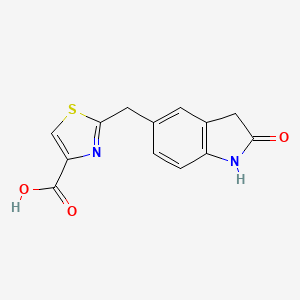![molecular formula C16H17N5O5 B566153 2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethylnitrat CAS No. 1798026-96-6](/img/no-structure.png)
2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethylnitrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate” is a derivative of the NIACINAMIDE that is structurally combined with an organic nitrate . It is a potassium-channel opener that causes vasodilatation of arterioles and large coronary arteries . Its nitrate-like properties produce venous vasodilation through stimulation of guanylate cyclase .
Molecular Structure Analysis
The molecular formula of this compound is C16H17N5O5. Its molecular weight is 359.34.Wissenschaftliche Forschungsanwendungen
Ich entschuldige mich, aber es scheint, dass online nur begrenzte Informationen über die spezifischen wissenschaftlichen Forschungsanwendungen von “2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethylnitrat” verfügbar sind. Die Suchergebnisse führen hauptsächlich zu Lieferanten und Herstellern der Verbindung, anstatt zu detaillierten Forschungsanwendungen .
Wirkmechanismus
Target of Action
The primary target of this compound is the potassium channels in the heart and blood vessels . It acts as a potassium-channel opener, causing vasodilation of arterioles and large coronary arteries .
Mode of Action
The compound interacts with its targets by opening the potassium channels. This action leads to the relaxation of the smooth muscle cells in the walls of the blood vessels, resulting in vasodilation . Its nitrate-like properties produce venous vasodilation through stimulation of guanylate cyclase .
Biochemical Pathways
The compound affects the nitric oxide-cyclic GMP pathway. It stimulates guanylate cyclase to increase the formation of cyclic GMP (cGMP) . cGMP activates protein kinase G (PKG), which phosphorylates and inhibits GTPase RhoA and decreases Rho-kinase activity . Reduced Rho-kinase activity permits an increase in myosin phosphatase activity, decreasing the calcium sensitivity of the smooth muscle .
Pharmacokinetics
The compound has a bioavailability of 75 to 80% . It is metabolized in the liver and has an elimination half-life of 1 hour . About 21% of the compound is excreted through the kidneys .
Result of Action
The result of the compound’s action is the dilation of the blood vessels, which reduces the workload on the heart and helps to relieve symptoms of angina . By reducing the calcium sensitivity of the smooth muscle, it prevents hypercontraction and promotes relaxation .
Biochemische Analyse
Biochemical Properties
2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate plays a significant role in biochemical reactions, particularly in the modulation of vascular tone. It acts as a potassium-channel opener, which leads to the vasodilation of arterioles and large coronary arteries . This compound interacts with various enzymes and proteins, including guanylate cyclase, which is stimulated to produce cyclic GMP. The nitrate-like properties of 2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate result in venous vasodilation through this mechanism .
Cellular Effects
The effects of 2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving cyclic GMP. This modulation can lead to changes in gene expression and cellular metabolism. In endothelial cells, for example, the compound promotes relaxation and reduces oxidative stress . Additionally, it has been observed to affect smooth muscle cells by inhibiting calcium influx, thereby reducing muscle contraction .
Molecular Mechanism
At the molecular level, 2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate exerts its effects through several mechanisms. It binds to and activates potassium channels, leading to hyperpolarization of the cell membrane and subsequent vasodilation . The compound also stimulates guanylate cyclase, increasing cyclic GMP levels, which in turn activates protein kinase G. This activation results in the phosphorylation of various target proteins, leading to smooth muscle relaxation and vasodilation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained vasodilation and reduced oxidative stress in endothelial cells . Its effects may diminish over time due to potential degradation or cellular adaptation .
Dosage Effects in Animal Models
In animal models, the effects of 2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate vary with dosage. At low doses, the compound effectively induces vasodilation without significant adverse effects . At higher doses, it can cause hypotension and other toxic effects, such as headaches and dizziness . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired vasodilatory effects .
Metabolic Pathways
2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further interact with enzymes such as cytochrome P450, influencing metabolic flux and altering metabolite levels . The compound’s metabolism also involves conjugation reactions, leading to the formation of water-soluble metabolites that are excreted via the kidneys .
Transport and Distribution
The transport and distribution of 2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate within cells and tissues are facilitated by specific transporters and binding proteins . The compound is rapidly absorbed and distributed to various tissues, including the heart and blood vessels . It can accumulate in endothelial cells, where it exerts its vasodilatory effects . The distribution is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Subcellular localization of 2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with potassium channels and guanylate cyclase . It may also be found in the mitochondria, where it can influence cellular respiration and oxidative stress . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate' involves the reaction of two moles of 3-pyridinecarboxaldehyde with one mole of ethylenediamine followed by nitration with nitric acid.", "Starting Materials": [ "3-pyridinecarboxaldehyde", "ethylenediamine", "nitric acid" ], "Reaction": [ "Step 1: Combine two moles of 3-pyridinecarboxaldehyde with one mole of ethylenediamine in a suitable solvent such as ethanol or methanol.", "Step 2: Heat the mixture under reflux for several hours until the reaction is complete.", "Step 3: Cool the reaction mixture and filter the solid product.", "Step 4: Dissolve the solid product in a suitable solvent such as dichloromethane or chloroform.", "Step 5: Add concentrated nitric acid dropwise to the solution while stirring vigorously.", "Step 6: Allow the reaction to proceed at room temperature for several hours.", "Step 7: Cool the reaction mixture and filter the solid product.", "Step 8: Wash the solid product with water and dry in vacuo." ] } | |
| 1798026-96-6 | |
Molekularformel |
C16H17N5O5 |
Molekulargewicht |
359.342 |
IUPAC-Name |
2-[pyridine-3-carbonyl-[2-(pyridine-3-carbonylamino)ethyl]amino]ethyl nitrate |
InChI |
InChI=1S/C16H17N5O5/c22-15(13-3-1-5-17-11-13)19-7-8-20(9-10-26-21(24)25)16(23)14-4-2-6-18-12-14/h1-6,11-12H,7-10H2,(H,19,22) |
InChI-Schlüssel |
ZMZPVNYRPCNJGC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NCCN(CCO[N+](=O)[O-])C(=O)C2=CN=CC=C2 |
Synonyme |
Nicorandil Impurity |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


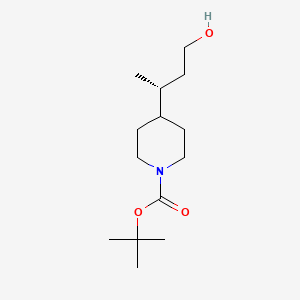
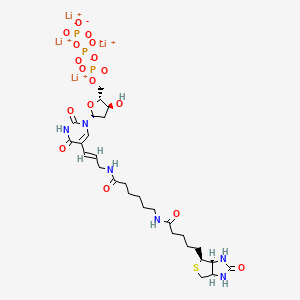
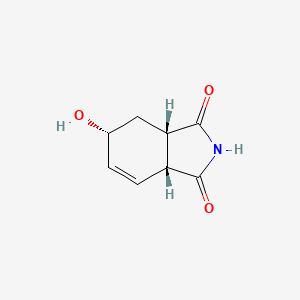
![(2R,3R,4S)-3-Acetylamino-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B566082.png)
![(4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester](/img/structure/B566083.png)

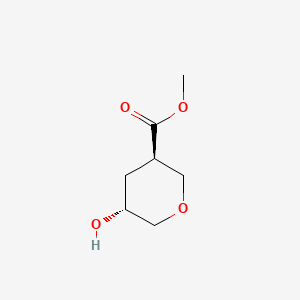
![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B566088.png)
![(2S)-5-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[(2R)-4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B566089.png)
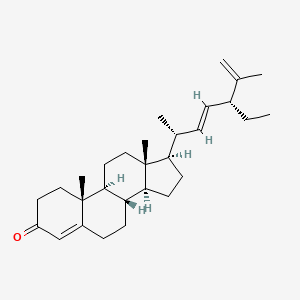
![5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine](/img/structure/B566092.png)
